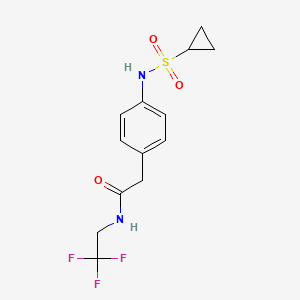

2-(4-(cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(cyclopropylsulfonylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3S/c14-13(15,16)8-17-12(19)7-9-1-3-10(4-2-9)18-22(20,21)11-5-6-11/h1-4,11,18H,5-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDXFUHYPPRKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, efficacy, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈F₃N₃O₂S

- Molecular Weight : 353.37 g/mol

- CAS Number : 1346623-17-3

The structure features a cyclopropanesulfonamide moiety which is known for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. In particular, it has been shown to act as an inhibitor of the enzyme autotaxin, which plays a crucial role in the synthesis of lysophosphatidic acid (LPA). LPA is involved in various cellular processes including cell proliferation, migration, and survival.

Biological Activity Overview

- Antimicrobial Activity : Studies have indicated that compounds similar to 2-(4-(cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide exhibit significant antimicrobial properties against various bacterial strains. This is particularly relevant in the context of developing new antibiotics.

- Insecticidal Properties : The compound serves as an intermediate in the synthesis of fluralaner, a broad-spectrum insecticide. Fluralaner operates by inhibiting GABA-gated chloride ion channels, leading to hyperexcitation and death in target insect species .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

- In Vivo Studies : An investigation into the efficacy of fluralaner derivatives showed promising results in controlling flea and tick populations in veterinary applications . The compound demonstrated a prolonged effect lasting up to 12 weeks.

- Enzyme Inhibition Assays : Research has focused on the inhibition of autotaxin by this compound, revealing IC50 values that suggest potent inhibition at low concentrations. This inhibition could be beneficial for conditions where LPA signaling is dysregulated.

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Physicochemical Insights

A. Sulfonamide Variations

The cyclopropanesulfonamido group in the target compound distinguishes it from analogs like suvecaltamide (isopropyl-phenyl) and 2,2,2-trimethyl-N-(4-methylphenylsulfonyl)acetamide (methylsulfonyl). Cyclopropane’s strained ring may enhance binding affinity to hydrophobic enzyme pockets compared to bulkier alkyl or aryl sulfonamides .

B. Trifluoroethyl Substitution

The trifluoroethyl group is shared with suvecaltamide and 2-(4-(3-(benzodioxol-5-yl)ureido)phenyl)-N-(trifluoroethyl)acetamide . This substituent improves metabolic stability by resisting oxidative degradation, a feature critical for central nervous system (CNS) drugs like suvecaltamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.